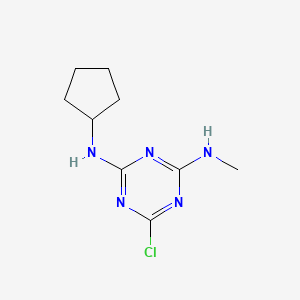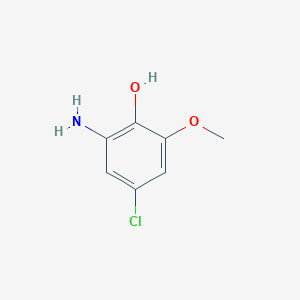
2-Amino-4-chloro-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chloro-6-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-6-methoxyphenol can be achieved through several methods. One common method involves the nitration of p-nitrophenol using nitrosonitric acid and sulfuric acid, followed by the addition of methane chloride and anhydrous glacial acetic acid. The mixture is then placed in a high-pressure autoclave, and absolute ethyl alcohol is added along with hydrogen. After the reaction, the mixture is filtered, and the residues are treated with copper chloride to generate light green precipitation. The final product is obtained by adjusting the pH with sodium hydroxide, filtering, washing, and drying .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves the use of advanced equipment and techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other strong bases are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
2-Amino-4-chloro-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-6-methoxyphenol involves its interaction with various molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to participate in redox reactions and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-6-methylphenol
- 2-Amino-4-chloro-6-ethylphenol
- 2-Amino-4-chloro-6-propoxyphenol
Uniqueness
2-Amino-4-chloro-6-methoxyphenol is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties. The methoxy group increases the compound’s solubility in organic solvents and enhances its reactivity in certain chemical reactions. Compared to similar compounds, this compound may exhibit different biological activities and industrial applications due to these unique properties .
Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
2-amino-4-chloro-6-methoxyphenol |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,9H2,1H3 |
InChI Key |
LMWWLOVBVCUUTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



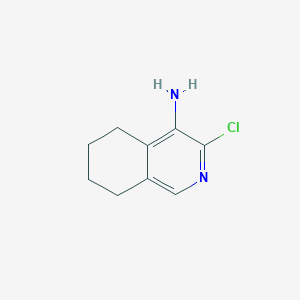
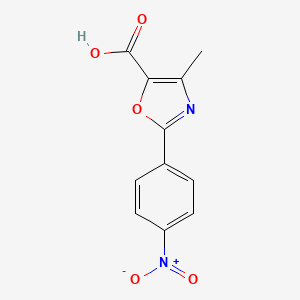
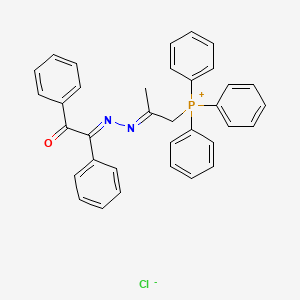
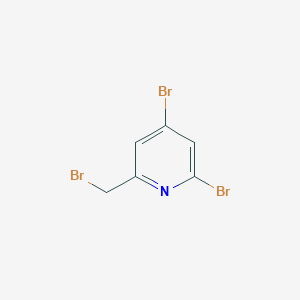
![diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate](/img/structure/B13141891.png)
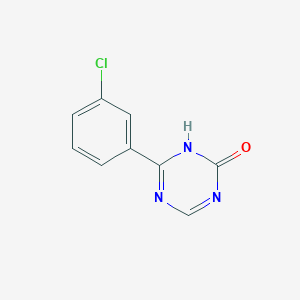
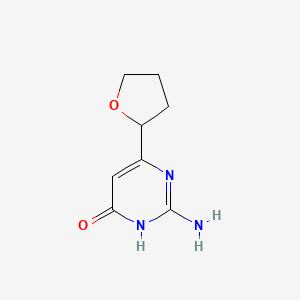
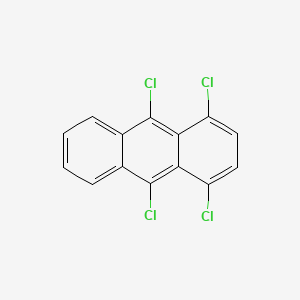
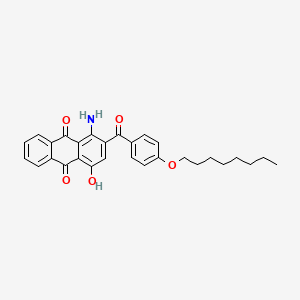
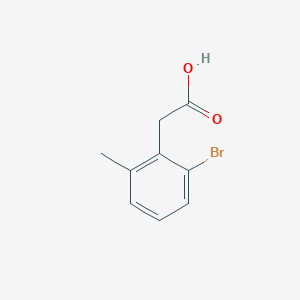
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)
